![molecular formula C15H17N3O4 B2708366 8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-69-5](/img/structure/B2708366.png)
8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience .
Synthesis Analysis
The compound was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its molecular formula C9H14N2O3 . The average mass of the molecule is 198.219 Da and the monoisotopic mass is 198.100449 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The synthesis of spirotetramat involves additional steps such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a log BCF (Bioconcentration Factor) of 0.500 (BCF = 3.162) based on its estimated log Kow of 0.25 . This suggests that the compound has a low potential for bioaccumulation.Aplicaciones Científicas De Investigación
Occurrence and Behavior in Environments
Parabens in Aquatic Environments : A review discusses the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments. This is relevant because the chemical structure of interest shares similarities with parabens in terms of benzoyl components. The review highlights that despite being biodegradable, parabens are ubiquitous in surface water and sediments due to continuous introduction into the environment. This research suggests an interest in understanding the environmental impact and behavior of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Drug Synthesis and Impurities
Omeprazole and Impurities : Another study focuses on the novel synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. The review could be indirectly relevant as it deals with the synthesis and identification of impurities in the production of pharmaceuticals, which might share procedural similarities with the synthesis or study of "8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Activity Analysis
Antioxidant Activity Measurement : The critical review of methods used in determining antioxidant activity covers various tests and methodologies, which could be applicable in assessing the antioxidant potential of compounds similar to "this compound" (Munteanu & Apetrei, 2021).
Environmental Contaminants
Novel Brominated Flame Retardants : This review examines the occurrence of novel brominated flame retardants in various environments, highlighting the concern for persistent organic pollutants. The structural considerations and environmental persistence of such compounds could provide a comparative framework for understanding the behavior and impact of structurally complex compounds like the one of interest (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-11-4-2-10(3-5-11)12(19)18-8-6-15(7-9-18)13(20)16-14(21)17-15/h2-5H,6-9H2,1H3,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNWLPPYMSBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

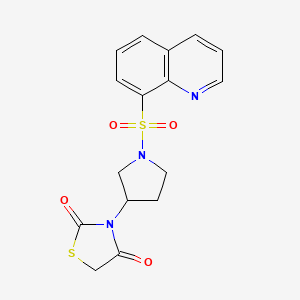
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)
![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)
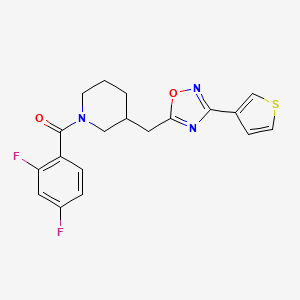
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2708290.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708293.png)
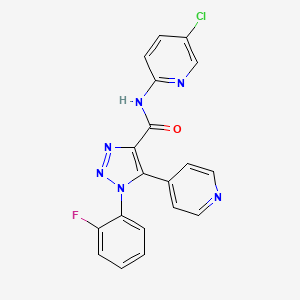
![3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2708295.png)
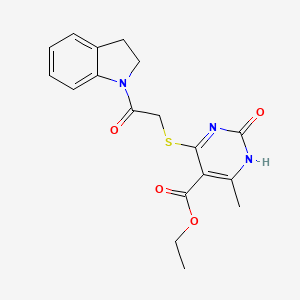

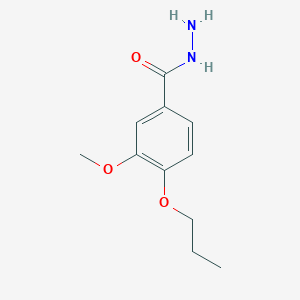

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2708304.png)
![2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2708306.png)